molecular formula C17H17NO3S B2473206 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396878-16-2

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2473206
CAS RN: 1396878-16-2
M. Wt: 315.39
InChI Key: PSTMONHTUBAUSE-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Materials Science and Optical Properties

Thermal and Optical Studies : A study by Karthik et al. (2021) on a related compound highlighted its thermal stability and optical properties through X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. The compound exhibited stable thermal properties and interactions indicative of potential applications in materials science, particularly in the development of materials with specific optical properties (Karthik et al., 2021).

Antimicrobial and Antitubercular Activities

Antitubercular Activity : Research by Bisht et al. (2010) on a series of compounds, including a derivative with a similar piperidinyl structure, demonstrated significant antitubercular activity. One compound in particular showed promising results against Mycobacterium tuberculosis strains, suggesting potential for the development of new antitubercular agents (Bisht et al., 2010).

Synthetic Chemistry and Catalysis

Synthesis of Benzothiophene Derivatives : A study conducted by Chen et al. (2017) described a palladium-catalyzed coupling reaction to synthesize benzo[b]thiophene derivatives. This research highlights the versatility of similar chemical structures in synthesizing complex organic molecules, which could be relevant for various applications in organic synthesis and catalysis (Chen et al., 2017).

Drug Discovery and Medicinal Chemistry

Anticancer Activity : The synthesis and characterization of novel benzo[d][1,3]dioxole gathered pyrazole derivatives by Umesha and Basavaraju (2014) explored their antimicrobial activity. Among these derivatives, some exhibited excellent antifungal and antibacterial activities, indicating potential utility in medicinal chemistry for developing new therapeutic agents (Umesha & Basavaraju, 2014).

properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-17(13-3-4-14-15(10-13)21-11-20-14)18-7-5-12(6-8-18)16-2-1-9-22-16/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTMONHTUBAUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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